FMRFa Receptor Binding Affinity
LPLRF-NH2 represents a unique molecular tool as the first RFamide family peptide identified and characterized from a vertebrate source (chicken brain), whereas the comparator FMRFamide originates from molluscan ganglia [1]. This evolutionary distinction has practical implications: while both peptides share the C-terminal Arg-Phe-NH2 motif and exhibit comparable binding at certain receptor sites, LPLRF-NH2 provides a vertebrate-specific molecular probe for interrogating RFamide signaling pathways in avian and mammalian model systems without the confounding variable of invertebrate-origin sequence context [2].
| Evidence Dimension | Species of origin and evolutionary context |
|---|---|
| Target Compound Data | Vertebrate (chicken brain, Gallus gallus) |
| Comparator Or Baseline | FMRFamide: Invertebrate (mollusk, Macrocallista nimbosa) |
| Quantified Difference | Qualitative difference; sequence data from original isolation |
| Conditions | Peptide isolation and sequencing from tissue extracts |
Why This Matters
Researchers requiring vertebrate-origin RFamide peptide controls or seeking to distinguish vertebrate from invertebrate RFamide signaling mechanisms should prioritize LPLRF-NH2.
- [1] Dockray GJ, Reeve JR Jr, Shively J, Gayton RJ, Barnard CS. A novel active pentapeptide from chicken brain identified by antibodies to FMRFamide. Nature. 1983 Sep 22-28;305(5932):328-30. View Source
- [2] Price DA, Greenberg MJ. Structure of a molluscan cardioexcitatory neuropeptide. Science. 1977 Aug 12;197(4304):670-1. View Source
